An In-depth Technical Guide to 4-Aminoquinazolin-2-ol: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 4-Aminoquinazolin-2-ol: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Aminoquinazolin-2-ol, a pivotal heterocyclic scaffold in medicinal chemistry. The document delves into its fundamental chemical and physical properties, explores its structural intricacies with a focus on tautomerism, and presents a detailed, validated protocol for its synthesis. As a key building block in the development of targeted therapeutics, particularly kinase inhibitors, a thorough understanding of this molecule is paramount for researchers in drug discovery and development. This guide aims to be an essential resource, consolidating critical information to facilitate further innovation in the field.
Introduction: The Significance of the 4-Aminoquinazoline Scaffold
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the successful development of numerous therapeutic agents. Within this class, the 4-aminoquinazoline core has emerged as a particularly fruitful pharmacophore, most notably in the realm of oncology. The strategic placement of the amino group at the 4-position facilitates crucial hydrogen bonding interactions with the hinge region of various protein kinases, leading to potent and selective inhibition. This has culminated in the development of several FDA-approved kinase inhibitors for the treatment of various cancers.[1][2]
4-Aminoquinazolin-2-ol, also known by its predominant tautomeric form 2-amino-3H-quinazolin-4-one, represents a fundamental building block for the synthesis of more complex and functionally diverse 4-aminoquinazoline derivatives. Its chemical versatility allows for modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will provide an in-depth exploration of the core chemical characteristics and structural features of this important molecule.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Aminoquinazolin-2-ol is essential for its effective use in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and ultimately, its suitability for various experimental conditions.
| Property | Value | Source |
| IUPAC Name | 2-amino-3H-quinazolin-4-one | [2][3] |
| Molecular Formula | C₈H₇N₃O | [4] |
| Molar Mass | 161.16 g/mol | [4] |
| Melting Point | >360 °C | [4] |
| Appearance | Solid (predicted) | |
| pKa | 12.50 ± 0.50 (Predicted) | [4] |
| Solubility | Generally soluble in polar aprotic solvents like DMSO. | [5] |
Table 1: Physicochemical Properties of 4-Aminoquinazolin-2-ol.
Molecular Structure and Tautomerism
The structure of 4-Aminoquinazolin-2-ol is characterized by the quinazoline core with an amino group at position 4 and a hydroxyl group at position 2. However, it predominantly exists in its tautomeric form, 2-amino-3H-quinazolin-4-one. This lactam-lactim tautomerism is a key feature of this and related quinazolinone systems.
Tautomeric Equilibrium
The equilibrium between the -ol (lactim) and -one (lactam) forms is heavily skewed towards the lactam tautomer. This preference is driven by the greater thermodynamic stability of the amide-like functionality within the ring system. Spectroscopic evidence, particularly from NMR and IR, along with the compound's IUPAC name, consistently supports the predominance of the 2-amino-3H-quinazolin-4-one form in both solid and solution phases.[6][7]
Figure 1: Tautomeric equilibrium of 4-Aminoquinazolin-2-ol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a typical ¹H NMR spectrum (DMSO-d₆), the aromatic protons of the quinazoline ring would appear as multiplets in the range of δ 7.0-8.5 ppm. The N-H protons of the amino group and the amide would likely appear as broad singlets, with their chemical shifts being concentration and temperature dependent. The proton at position 2 in the lactim form, if present in a detectable amount, would be a singlet in the aromatic region.
-
¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the lactam form around δ 160-165 ppm. The aromatic carbons would resonate in the region of δ 115-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for confirming the predominant tautomeric form. The presence of a strong absorption band in the region of 1650-1690 cm⁻¹ is indicative of the C=O stretching vibration of the amide in the lactam form.[10] The N-H stretching vibrations of the amino and amide groups would be observed as broad bands in the range of 3100-3500 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.16 g/mol ). The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and HCN, which is characteristic of quinazolinone structures.[11]
Synthesis of 4-Aminoquinazolin-2-ol
Several synthetic routes to the quinazolin-4(3H)-one scaffold have been reported. A common and effective method involves the cyclization of 2-aminobenzonitrile with a source of the C2 and N3 atoms. The following protocol is a generalized procedure based on the reaction of 2-aminobenzonitriles with ureas, which can be adapted for the synthesis of 4-Aminoquinazolin-2-ol.[1]
Figure 2: General synthesis workflow for 4-Aminoquinazolin-2-ol.
Experimental Protocol: Synthesis from 2-Aminobenzonitrile and Urea
Disclaimer: This is a representative protocol and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Aminobenzonitrile
-
Urea
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF, or solvent-free)
-
Hydrochloric acid (optional, as a catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminobenzonitrile (1 equivalent) and urea (1.5-2 equivalents). If using a solvent, add DMF.
-
Reaction Conditions: Heat the reaction mixture to 120-150 °C. The reaction can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. If no solid forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel.
-
Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Causality behind Experimental Choices:
-
Excess Urea: Using an excess of urea helps to drive the reaction to completion.
-
High Temperature: The cyclization reaction requires significant thermal energy to overcome the activation barrier.
-
Solvent Choice: A high-boiling point polar aprotic solvent like DMF is often used to ensure the reactants remain in solution at the required high temperatures.
-
Acid Catalyst (Optional): An acid catalyst can protonate the nitrile group, making it more electrophilic and facilitating the initial nucleophilic attack by urea.
Applications in Drug Development
4-Aminoquinazolin-2-ol and its derivatives are of immense interest in drug discovery, primarily as inhibitors of protein kinases. The 4-amino group is a key pharmacophoric feature that forms crucial hydrogen bonds with the hinge region of the kinase domain, a common mechanism of action for many kinase inhibitors.[1][2]
Derivatives of this scaffold have been successfully developed into drugs targeting various kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): For the treatment of non-small cell lung cancer.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): To inhibit angiogenesis in various cancers.
-
Other Tyrosine and Serine/Threonine Kinases: Implicated in a range of diseases from cancer to inflammatory disorders.
The 2-position of the quinazoline ring is a common site for modification to enhance potency, selectivity, and pharmacokinetic properties. The hydroxyl group (or keto group in the tautomeric form) of 4-Aminoquinazolin-2-ol provides a convenient handle for such modifications.
Conclusion
4-Aminoquinazolin-2-ol, existing predominantly as 2-amino-3H-quinazolin-4-one, is a foundational molecule in the field of medicinal chemistry. Its robust chemical properties, well-defined structure, and accessible synthetic routes make it an invaluable starting material for the synthesis of a wide array of biologically active compounds. The insights provided in this technical guide are intended to equip researchers with the necessary knowledge to effectively utilize this scaffold in their drug discovery and development endeavors, ultimately contributing to the advancement of new therapeutic agents.
References
-
4-AMinoquinazolin-2-ol - Physico-chemical Properties. ChemBK. [Link]
-
Access to 4-((Pyridin-2-yl)amino)quinazolinones via Annulation of 2-Aminobenzonitriles with N'-(Pyridin-2-yl)- N, N-dimethyl Ureas. J Org Chem. 2024 Sep 6;89(17):12094-12103. [Link]
-
Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. Chemical Methodologies. 2022 Dec 5. [Link]
-
4-Aminoquinazoline | C8H7N3 | CID 84759 - PubChem. NIH. [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]
-
Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of 2-amino-4(3H)-quinazolinones 9. - ResearchGate. [Link]
-
4-amino-1H-quinazolin-2-one - Chemical Synthesis Database. [Link]
-
Synthesis, characterization and biological activity of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases. INIS-IAEA. [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]
-
4(1H)-Quinazolinone, 2-methyl- - the NIST WebBook. [Link]
-
Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - Semantic Scholar. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
-
Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]
-
Synthesis of 5Heterocyclic Substituted Quinazolin-4-ones via 2Aminobenzonitrile Derivatives | Request PDF. ResearchGate. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. [Link]
-
The proposed mechanism for the synthesis of 4-aminoquinazoline and... - ResearchGate. [Link]
-
Figure 4: FTIR Spectrum for compound (11). - ResearchGate. [Link]
-
2-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135403814 - PubChem. [Link]
-
Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - ResearchGate. [Link]
-
Synthesis of quinazolinones - Organic Chemistry Portal. [Link]
-
(a) 4-quinazolinone. (b) 2-quinazolinone. | Download Scientific Diagram - ResearchGate. [Link]
-
Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. MDPI. [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Structures of quinazolin-4(3H)-one and 3-amino-2-methyl... - ResearchGate. [Link]
-
Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one. PMC - NIH. [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH. [Link]
-
2-(4-chloro-anilino)-quinazolin-4(3H)-one methanol 0.75-solvate. PubMed. [Link]
-
2-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135403814 - PubChem. [Link]
-
Quantitative predictions of tautomeric equilibria for 2-, 3-, and 4-substituted pyridines in both the gas phase and aqueous solution: combination of AM1 with reaction field theory | The Journal of Organic Chemistry. ACS Publications. [Link]
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central. [Link]
-
Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. PubMed. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 2-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135403814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
- 9. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
